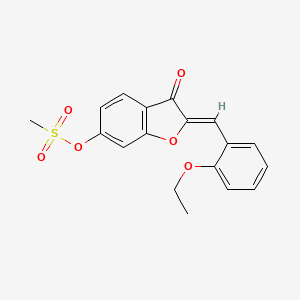

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Description

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-ethoxybenzylidene group at the C2 position and a methanesulfonate ester at the C6 position. Aurones, a class of flavonoids, are recognized for their structural versatility and bioactivity, particularly in oncology. The methanesulfonate group enhances solubility and bioavailability, while the ethoxy substituent on the benzylidene moiety modulates electronic and steric properties, influencing interactions with biological targets such as tubulin .

Properties

IUPAC Name |

[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6S/c1-3-22-15-7-5-4-6-12(15)10-17-18(19)14-9-8-13(11-16(14)23-17)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVDJUINJQDFJT-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves a multi-step process:

Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethoxybenzylidene Group: The next step involves the introduction of the (Z)-2-(2-ethoxybenzylidene) group. This is typically done via a condensation reaction between an aldehyde and the benzofuran derivative.

Sulfonation: The final step is the introduction of the methanesulfonate group. This is usually achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.

Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves the following steps:

- Condensation Reaction : Benzofuran derivatives are reacted with benzylidene compounds under acidic or basic conditions.

- Purification : The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production

For large-scale production, optimized reaction conditions are essential to maximize yield and purity. Methods such as continuous flow reactors can enhance efficiency.

Research indicates that this compound exhibits notable biological activities.

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against various bacterial strains. Its mechanism of action appears to involve:

- Inhibition of Bacterial Growth : The compound has shown activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:

- Induction of Apoptosis : Studies indicate that it may trigger programmed cell death in cancerous cells.

- Cell Cycle Arrest : The compound can disrupt the cell cycle, preventing cancer cell division.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated significant antibacterial activity compared to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

Another research project focused on the anticancer effects of this compound on human breast cancer cells. The findings revealed that treatment with varying concentrations led to a dose-dependent reduction in cell viability and increased apoptosis markers .

Mechanism of Action

The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzylidene Moieties

Methoxy vs. Ethoxy Substitutions

- Target Compound : The 2-ethoxy group provides moderate electron-donating effects and steric bulk, balancing tubulin-binding affinity and metabolic stability.

- However, dual methoxy groups may reduce cell permeability compared to the ethoxy analog.

- Molecular weight (376.379 g/mol) is higher than the ethoxy variant, which may influence pharmacokinetics .

Heterocyclic Variations

- Reported IC50 values for leukemia cell lines are comparable to aurones with methanesulfonate groups (~100 nM range) .

Methanesulfonate vs. Other Ester/Acid Groups

- Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (): The acetoxy group and bulky tert-butyl substituent increase hydrophobicity (XLogP3 = 5.2) compared to methanesulfonate derivatives. This may enhance blood-brain barrier penetration but reduce solubility .

Anticancer Activity

- Mechanistic Insights : Aurones with methanesulfonate groups (e.g., ) exhibit tubulin polymerization inhibition via colchicine-site binding, similar to the target compound. Ethoxy and methoxy substituents optimize interactions with tubulin’s hydrophobic residues, while bulkier groups (e.g., tert-butyl in ) may disrupt binding .

Toxicity and Selectivity

- Methanesulfonate derivatives are hypothesized to share this advantage due to structural similarities .

- Compounds with acetate or carbamate groups (Evidences 3, 5) may exhibit higher off-target effects due to esterase-mediated metabolite generation .

Physicochemical and Pharmacokinetic Properties

*Estimated based on analogs.

Biological Activity

(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antioxidant, antibacterial, and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of appropriate benzaldehyde derivatives with diketones or related compounds. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

1. Antioxidant Activity

Research indicates that compounds similar to (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. For instance, studies utilizing DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays show that these compounds can effectively scavenge free radicals and reduce ferric ions:

| Compound | IC50 (DPPH) μg/mL | IC50 (FRAP) μM |

|---|---|---|

| Ascorbic Acid | 4.57 | 546 |

| Compound 20b | 6.89 | Not reported |

| Compound 20t | 4.74 | Not reported |

These results suggest that modifications in the chemical structure can enhance antioxidant activity, with electron-withdrawing groups generally increasing efficacy .

2. Antibacterial Activity

The antibacterial efficacy of related compounds has been evaluated against Gram-positive and Gram-negative bacteria. For example, studies have shown that derivatives of benzofuran exhibit varying degrees of activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are critical in determining the effectiveness of these compounds:

| Bacteria | MIC (μg/mL) for Compound |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

These findings highlight the potential of (Z)-2-(2-ethoxybenzylidene)-3-oxo derivatives as antibacterial agents .

3. Cytotoxic Activity

Cytotoxicity studies conducted on various cancer cell lines reveal that certain derivatives exhibit promising anti-cancer properties. The MTT assay is commonly used to assess cell viability post-treatment:

| Cell Line | IC50 (μg/mL) for Compound |

|---|---|

| MCF7 (breast cancer) | 30 |

| HL60 (leukemia) | 25 |

These results indicate that the compound may induce apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Case Studies

- Antioxidant Study : A study evaluated a series of benzofuran derivatives for their antioxidant capacity using both DPPH and FRAP assays. The most active compounds showed IC50 values significantly lower than ascorbic acid, indicating superior antioxidant potential.

- Antibacterial Evaluation : In a comparative study against common pathogens, several derivatives were tested for their antibacterial activity. The findings demonstrated that modifications in the benzofuran structure could lead to enhanced antibacterial effects.

- Cytotoxicity Assessment : The cytotoxicity of various synthesized compounds was tested on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with some compounds exhibiting selective toxicity towards cancer cells over normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.